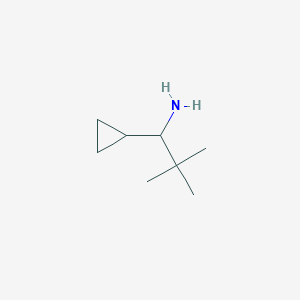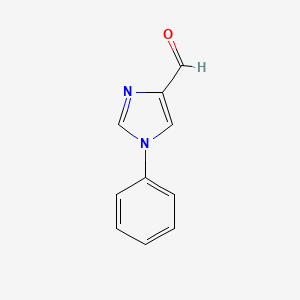
1-フェニル-1H-イミダゾール-4-カルバルデヒド
概要
説明
1-Phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a phenyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
1-Phenyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
1-Phenyl-1H-imidazole-4-carbaldehyde is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities . The primary target of 1-Phenyl-1H-imidazole-4-carbaldehyde is reported to be the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes.
Mode of Action
It is known that imidazole derivatives can interact with their targets in a variety of ways, often leading to changes in the activity of the target . For instance, some imidazole derivatives have been found to inhibit the activity of their target enzymes .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-1H-imidazole-4-carbaldehyde are likely to be those involving its target, the calmodulin-dependent nitric-oxide synthase. This enzyme is involved in the production of nitric oxide, which plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 1-Phenyl-1H-imidazole-4-carbaldehyde’s action would depend on its interaction with its target, the calmodulin-dependent nitric-oxide synthase. By influencing the activity of this enzyme, it could potentially affect the production of nitric oxide and thereby influence various physiological processes .
Action Environment
The action, efficacy, and stability of 1-Phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances could potentially affect the compound’s stability and its interaction with its target .
生化学分析
Biochemical Properties
1-Phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, where it acts as an inhibitor. This interaction is crucial as it affects the metabolism of various substrates processed by cytochrome P450 enzymes . Additionally, 1-phenyl-1H-imidazole-4-carbaldehyde has been reported to induce 7-ethoxyresorufin-O-deethylase (EROD) activity in hepatocytes . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.
Cellular Effects
The effects of 1-phenyl-1H-imidazole-4-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric-oxide synthase in bovine brain cells and GHs pituitary cells indicates its role in modulating nitric oxide production . This modulation can impact various cellular functions, including vasodilation, neurotransmission, and immune response. Furthermore, the compound’s ability to induce EROD activity suggests its involvement in the detoxification processes within cells .
Molecular Mechanism
At the molecular level, 1-phenyl-1H-imidazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, the compound’s interaction with nitric-oxide synthase involves binding to the enzyme, affecting its activity and subsequent nitric oxide production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-1H-imidazole-4-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various conditions, making it suitable for extended studiesLong-term studies have indicated that the compound can maintain its inhibitory effects on cytochrome P450 enzymes and nitric-oxide synthase over prolonged periods .
Dosage Effects in Animal Models
The effects of 1-phenyl-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzymatic activities without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-Phenyl-1H-imidazole-4-carbaldehyde is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound’s inhibition of these enzymes can affect the metabolism of drugs and other xenobiotics, leading to altered metabolic flux and changes in metabolite levels . Additionally, its role in inducing EROD activity suggests its involvement in the detoxification pathways within cells .
Transport and Distribution
The transport and distribution of 1-phenyl-1H-imidazole-4-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues. Its interaction with specific transporters can affect its localization and distribution within the body .
Subcellular Localization
The subcellular localization of 1-phenyl-1H-imidazole-4-carbaldehyde is crucial for its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, its presence in the cytoplasm allows it to modulate nitric-oxide synthase activity and influence cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production of 1-phenyl-1H-imidazole-4-carbaldehyde typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and reaction times to achieve efficient synthesis.
化学反応の分析
Types of Reactions: 1-Phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 1-Phenyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-Phenyl-1H-imidazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
類似化合物との比較
- 4-Methyl-1H-imidazole-5-carboxaldehyde
- 4-Phenyl-1H-imidazole
- 1H-Imidazole-4-carbaldehyde
Comparison: 1-Phenyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
1-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-12(8-11-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYMPCRDXBYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539427 | |
| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88091-36-5 | |
| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


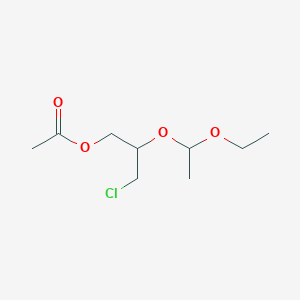
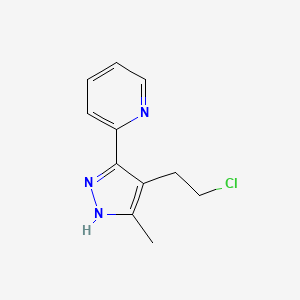
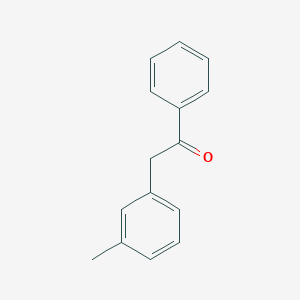
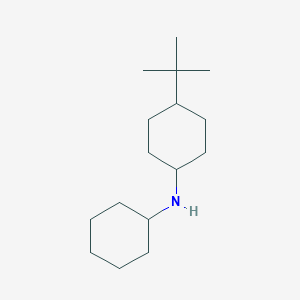

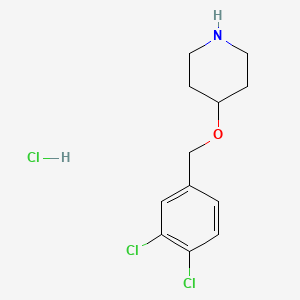

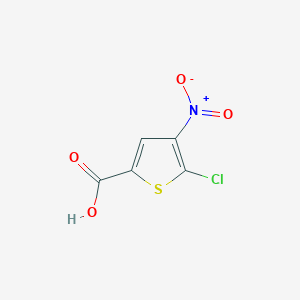
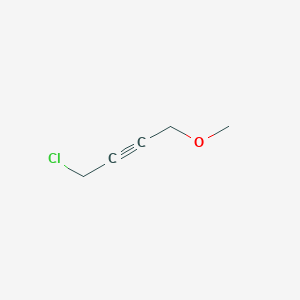
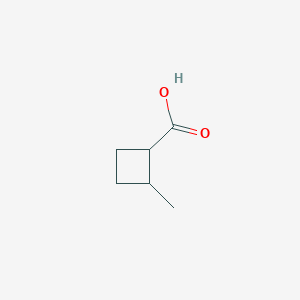
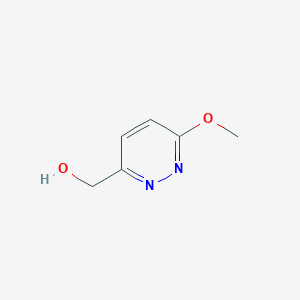
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
